molecular formula C24H27N5O3 B1673263 K-756 CAS No. 130017-40-2

K-756

Cat. No.: B1673263
CAS No.: 130017-40-2
M. Wt: 433.5 g/mol
InChI Key: GWXCGEJJQFHPPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of K-756 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and efficiency.

Chemical Reactions Analysis

K-756 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

K-756 has a wide range of scientific research applications:

Mechanism of Action

K-756 exerts its effects by binding to the induced pocket of tankyrase (TNKS) and inhibiting its enzyme activity. This inhibition prevents the poly-ADP ribosylation of Axin, a key component of the Wnt/β-catenin pathway. As a result, Axin is stabilized, leading to the degradation of β-catenin and suppression of Wnt/β-catenin signaling . This pathway is crucial for cell proliferation, stem cell renewal, and tissue development, making this compound a valuable compound in cancer research .

Comparison with Similar Compounds

K-756 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:

Biological Activity

K-756 is a novel compound recognized as a selective inhibitor of tankyrase (TNKS), an enzyme that plays a critical role in the regulation of the Wnt/β-catenin signaling pathway. This pathway is significant in various cancers, particularly colorectal cancer, where aberrations often arise due to mutations in the adenomatous polyposis coli (APC) gene. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in cancer treatment.

This compound functions by stabilizing Axin, a key regulatory protein in the Wnt/β-catenin pathway. By inhibiting TNKS, this compound prevents the poly-ADP ribosylation and subsequent degradation of Axin, leading to reduced levels of active β-catenin. This inhibition results in decreased transcription of Wnt target genes, which are often upregulated in cancerous cells.

Key Findings

  • Inhibition of Cell Growth : this compound has shown efficacy in inhibiting the growth of APC-mutant colorectal cancer cell lines such as COLO 320DM and SW403 by targeting the Wnt/β-catenin pathway .
  • Synergistic Effects : In non-small cell lung cancer cells, this compound did not exhibit significant antiproliferative activity on its own; however, when combined with gefitinib (an EGFR inhibitor), it demonstrated a strong synergistic effect .
  • In Vivo Efficacy : Studies involving mouse xenograft models have confirmed that oral administration of this compound effectively inhibits the Wnt/β-catenin pathway, resulting in tumor growth suppression .

Data Table: Biological Activity of this compound

Study Type Cell Line Treatment Outcome
In VitroCOLO 320DMThis compoundInhibition of cell growth
In VitroSW403This compoundInhibition of cell growth
In VitroNon-small cell lungThis compound + GefitinibStrong synergistic effect
In VivoColon cancer xenograftOral this compoundTumor growth inhibition

Case Study 1: Colorectal Cancer

A study conducted on APC-mutant colon cancer cells demonstrated that treatment with this compound resulted in significant stabilization of Axin and decreased β-catenin activity. This was measured using transcriptional reporter assays and cell viability assays, confirming its potential as a targeted therapy for colorectal cancer .

Case Study 2: Lung Cancer Combination Therapy

In another investigation, this compound was tested in combination with gefitinib on non-small cell lung cancer models. The results indicated that while this compound alone had limited effects, its combination with gefitinib led to enhanced antiproliferative effects, suggesting a promising avenue for combination therapies in resistant cancer types .

Properties

IUPAC Name

3-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-31-21-11-18-20(12-22(21)32-2)25-15-26-23(18)28-9-7-16(8-10-28)13-29-14-17-5-3-4-6-19(17)27-24(29)30/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXCGEJJQFHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN4CC5=CC=CC=C5NC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121877
Record name 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130017-40-2
Record name 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130017-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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